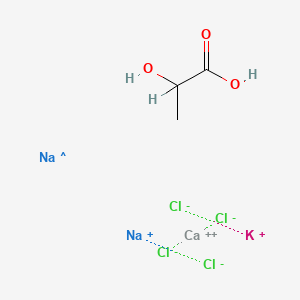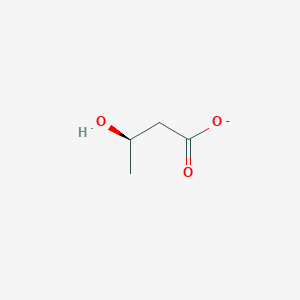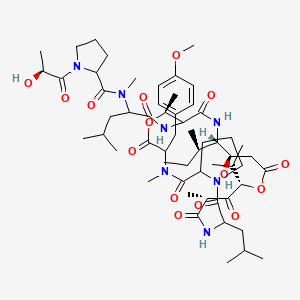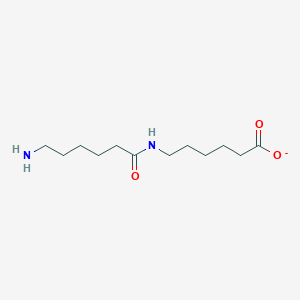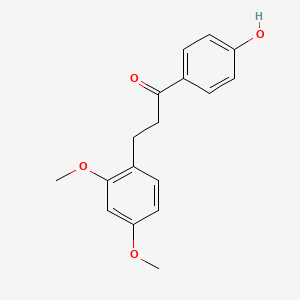
ロウレイリンA
概要
説明
科学的研究の応用
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects against conditions such as Helicobacter pylori infection, osteoarthritis, and COVID-19
Industry: Utilized in the development of pharmaceuticals and nutraceuticals.
作用機序
Loureirin A exerts its effects through multiple mechanisms:
Antibacterial Activity: It generates bactericidal levels of reactive oxygen species, leading to apoptosis-like cell death in Helicobacter pylori.
Anti-inflammatory Activity: It suppresses the expression of inflammatory cytokines by inhibiting the AKT/NF-κB signaling pathway.
Anticoagulant Activity: It inhibits platelet aggregation by reducing the phosphorylation of AKT.
生化学分析
Biochemical Properties
Loureirin A plays a crucial role in various biochemical reactions. It has been identified to interact with several enzymes, proteins, and other biomolecules. For instance, Loureirin A exhibits specific antibacterial activity against Helicobacter pylori by generating bactericidal levels of reactive oxygen species, leading to apoptosis-like cell death . Additionally, Loureirin A has been shown to interact with proteins involved in oxidative stress responses, thereby modulating cellular redox balance.
Cellular Effects
Loureirin A influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. In particular, Loureirin A has demonstrated the ability to inhibit the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis . Furthermore, Loureirin A modulates the expression of genes involved in inflammatory responses, thereby exerting anti-inflammatory effects.
Molecular Mechanism
The molecular mechanism of Loureirin A involves several key interactions at the molecular level. Loureirin A binds to specific biomolecules, leading to enzyme inhibition or activation. For example, Loureirin A inhibits the activity of certain enzymes involved in the synthesis of reactive oxygen species, thereby reducing oxidative stress . Additionally, Loureirin A has been shown to modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Loureirin A have been observed to change over time. Loureirin A exhibits stability under various conditions, but its degradation products can influence its long-term effects on cellular function. In vitro and in vivo studies have shown that Loureirin A maintains its bioactivity over extended periods, although its efficacy may decrease due to gradual degradation .
Dosage Effects in Animal Models
The effects of Loureirin A vary with different dosages in animal models. At lower doses, Loureirin A exhibits beneficial effects such as anti-inflammatory and antimicrobial activities. At higher doses, Loureirin A may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that the therapeutic window for Loureirin A is narrow and requires careful dosage optimization.
Metabolic Pathways
Loureirin A is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence metabolic flux and metabolite levels, particularly in pathways related to oxidative stress and inflammation . Loureirin A is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions, leading to the formation of various metabolites.
Transport and Distribution
Loureirin A is transported and distributed within cells and tissues through specific transporters and binding proteins. It has been observed to accumulate in certain tissues, such as the liver and kidneys, where it exerts its pharmacological effects . The localization and accumulation of Loureirin A are influenced by its interactions with cellular transport mechanisms.
Subcellular Localization
The subcellular localization of Loureirin A plays a significant role in its activity and function. Loureirin A is directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, Loureirin A has been found to localize in the mitochondria, where it modulates mitochondrial function and induces apoptosis in cancer cells .
準備方法
Synthetic Routes and Reaction Conditions
Loureirin A can be synthesized through classical Claisen-Schmidt reactions, which involve the condensation of aromatic aldehydes with ketones in the presence of a base. The reaction typically requires conditions such as refluxing in ethanol or methanol with a base like sodium hydroxide or potassium hydroxide .
Industrial Production Methods
Industrial production of Loureirin A involves the extraction of the compound from the resin of Dracaena cochinchinensis. The resin is subjected to solvent extraction, followed by purification processes such as column chromatography to isolate Loureirin A in its pure form .
化学反応の分析
Types of Reactions
Loureirin A undergoes various chemical reactions, including:
Oxidation: Loureirin A can be oxidized to form quinones.
Reduction: It can be reduced to form dihydrochalcones.
Substitution: Loureirin A can undergo substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are used under acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrochalcones.
Substitution: Halogenated or nitrated derivatives.
類似化合物との比較
Loureirin A is unique compared to other flavonoids due to its specific pharmacological properties. Similar compounds include:
Loureirin B: Another flavonoid from Dragon’s Blood with similar anti-inflammatory and anticoagulant properties.
Quercetin: A flavonoid with antioxidant and anti-inflammatory activities.
Kaempferol: Known for its anticancer and anti-inflammatory properties.
Loureirin A stands out due to its specific antibacterial activity against Helicobacter pylori and its minimal effect on gut microbiota diversity .
特性
IUPAC Name |
3-(2,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-20-15-9-5-13(17(11-15)21-2)6-10-16(19)12-3-7-14(18)8-4-12/h3-5,7-9,11,18H,6,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSAIVLRELNGZEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CCC(=O)C2=CC=C(C=C2)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201318286 | |
| Record name | Loureirin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201318286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
119425-89-7 | |
| Record name | Loureirin A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119425-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Loureirin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201318286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



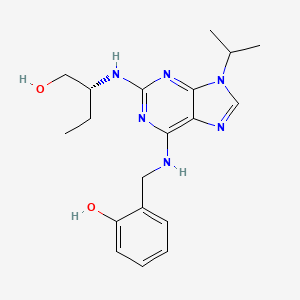

![[2-(4-Chlorophenyl)hydrazono]cyanothioacetamide](/img/structure/B1233775.png)
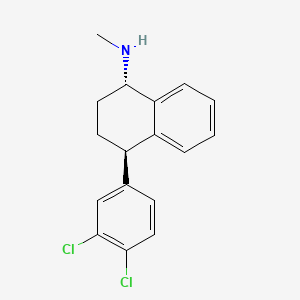

![4-methyl-N'-{[(phenylsulfanyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B1233780.png)
![(2R,8S)-14-Oxa-7-azatetracyclo[6.6.1.01,11.02,7]pentadeca-9,11-dien-13-one](/img/structure/B1233782.png)
